molecular formula C17H17FN4O3 B1669580 Trovafloxacin4 CAS No. 147059-71-0

Trovafloxacin4

Cat. No.: B1669580
CAS No.: 147059-71-0
M. Wt: 344.34 g/mol
InChI Key: HPQJHUNCWWNOJL-HWYHXSKPSA-N
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Preparation Methods

. The specific synthetic routes and reaction conditions for CP 99433 are proprietary and have not been disclosed in the public domain. general methods for synthesizing fluoroquinolones typically involve the cyclization of an appropriate precursor followed by fluorination and other functional group modifications .

Chemical Reactions Analysis

CP 99433 undergoes various chemical reactions, including:

Scientific Research Applications

CP 99433 has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Overview of Trovafloxacin

Trovafloxacin (chemical structure: 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic antimicrobial agent belonging to the fluoroquinolone class. It was developed for the treatment of various bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.

Trovafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the enzyme-DNA complex, Trovafloxacin prevents the relaxation of supercoiled DNA, which is essential for DNA replication and repair.

Key Mechanisms:

  • Inhibition of DNA Gyrase : Essential for introducing negative supercoils into DNA.
  • Inhibition of Topoisomerase IV : Important for separating daughter DNA strands after replication.

Spectrum of Activity

Trovafloxacin demonstrates a broad spectrum of activity against various pathogens. Below is a summary table highlighting its effectiveness against different bacterial strains:

Bacterial Strain Sensitivity Comments
Escherichia coliSensitiveCommonly used in urinary tract infections.
Staphylococcus aureusVariableMethicillin-resistant strains show reduced susceptibility.
Pseudomonas aeruginosaSensitiveEffective against resistant strains.
Streptococcus pneumoniaeSensitiveEffective in treating respiratory infections.
Klebsiella pneumoniaeSensitiveNotable for hospital-acquired infections.

Pharmacokinetics

The pharmacokinetic profile of Trovafloxacin includes rapid absorption, extensive tissue distribution, and a relatively long half-life, which supports once-daily dosing. Key pharmacokinetic parameters are summarized in the following table:

Parameter Value
Bioavailability~90%
Peak plasma concentration2-3 hours post-dose
Half-life10-15 hours
Volume of distribution1.5-2 L/kg
Renal clearance0.5 L/h

Case Study 1: Treatment of Complicated Urinary Tract Infections

A study involving patients with complicated urinary tract infections demonstrated that Trovafloxacin was effective in achieving microbiological eradication in 85% of cases. The treatment was well-tolerated with minimal adverse effects reported.

Case Study 2: Respiratory Infections

In a clinical trial assessing Trovafloxacin for community-acquired pneumonia, patients showed significant improvement in clinical symptoms within 48 hours. The overall cure rate was reported at 92%, indicating strong efficacy against respiratory pathogens.

Resistance Patterns

Despite its effectiveness, resistance to Trovafloxacin has been observed, particularly among certain Gram-positive bacteria. Mechanisms of resistance include:

  • Target site mutations : Alterations in DNA gyrase and topoisomerase IV.
  • Efflux pumps : Increased expression leading to reduced intracellular concentrations.
  • Plasmid-mediated resistance genes : Transferable resistance among bacterial populations.

Properties

CAS No.

147059-71-0

Molecular Formula

C17H17FN4O3

Molecular Weight

344.34 g/mol

IUPAC Name

7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H17FN4O3/c18-12-3-8-14(23)11(17(24)25)6-22(7-1-2-7)15(8)20-16(12)21-4-9-10(5-21)13(9)19/h3,6-7,9-10,13H,1-2,4-5,19H2,(H,24,25)/t9-,10+,13?

InChI Key

HPQJHUNCWWNOJL-HWYHXSKPSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4C[C@@H]5[C@H](C4)C5N)F)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 99433;  CP99433;  CP-99433.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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